2-(2,5-Dimethoxyphenyl)-6-fluorobenzoic acid
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Overview
Description
2-(2,5-Dimethoxyphenyl)-6-fluorobenzoic acid is an aromatic compound that features both methoxy and fluorine substituents on a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dimethoxyphenyl)-6-fluorobenzoic acid can be achieved through several steps:
Starting Material: The synthesis begins with 2,5-dimethoxybenzene.
Halogenation: The 2,5-dimethoxybenzene undergoes halogenation to introduce a fluorine atom at the 6-position.
Carboxylation: The halogenated intermediate is then subjected to carboxylation to introduce the benzoic acid moiety.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of specific catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The methoxy groups can undergo oxidation to form corresponding quinones.
Reduction: The aromatic ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Exploration as a pharmacophore in drug discovery.
Industry: Possible applications in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethoxyphenyl)-6-fluorobenzoic acid would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of methoxy and fluorine groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
- 2,5-Dimethoxybenzoic acid
- 6-Fluorobenzoic acid
- 2,5-Dimethoxyphenylacetic acid
Comparison: 2-(2,5-Dimethoxyphenyl)-6-fluorobenzoic acid is unique due to the combination of methoxy and fluorine substituents on the benzoic acid core. This combination can impart distinct chemical reactivity and potential biological activity compared to its analogs. The presence of both electron-donating (methoxy) and electron-withdrawing (fluorine) groups can lead to unique interactions in chemical and biological systems.
Properties
IUPAC Name |
2-(2,5-dimethoxyphenyl)-6-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO4/c1-19-9-6-7-13(20-2)11(8-9)10-4-3-5-12(16)14(10)15(17)18/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZPAYAKKMZNPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=C(C(=CC=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40690823 |
Source
|
Record name | 3-Fluoro-2',5'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40690823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261892-64-1 |
Source
|
Record name | [1,1′-Biphenyl]-2-carboxylic acid, 3-fluoro-2′,5′-dimethoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261892-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-2',5'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40690823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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